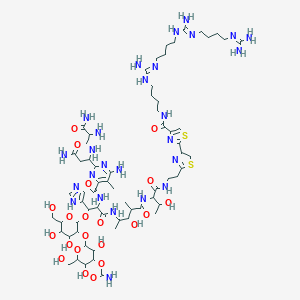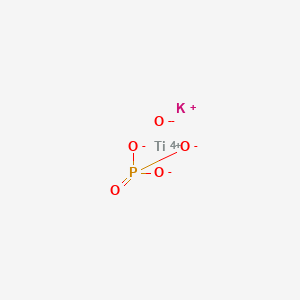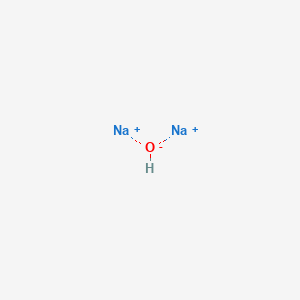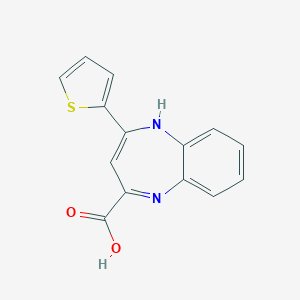![molecular formula C29H36N4O B227128 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as compound 10, is a synthetic compound that has been developed for its potential use as a therapeutic agent. This compound has been the subject of scientific research due to its unique chemical structure and potential applications in the field of medicine. In
作用機序
The mechanism of action of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 involves the inhibition of certain enzymes and signaling pathways in cells. Specifically, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to inhibit the activity of the enzyme JAK2, which is involved in the regulation of cell growth and differentiation. Additionally, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 are varied and depend on the specific application. In the context of cancer treatment, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In the context of inflammation, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to reduce the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
One advantage of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 for lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific cellular processes without affecting other processes. Additionally, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenols. However, one limitation of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol. Additionally, further studies are needed to determine the efficacy of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 in vivo, particularly in animal models of cancer and inflammation. Another area of research could focus on the development of analogs of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 with improved solubility and specificity for certain enzymes and signaling pathways. Finally, studies are needed to determine the potential side effects of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 and to develop strategies for minimizing these effects.
合成法
The synthesis of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 involves several steps, including the synthesis of the imidazo[1,2-a]pyrimidine core and the attachment of the phenol and aniline groups. The imidazo[1,2-a]pyrimidine core is synthesized through a condensation reaction between 2-aminopyrimidine and an aldehyde. The resulting imidazo[1,2-a]pyrimidine is then reacted with a phenol and aniline derivative to form 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10.
科学的研究の応用
Compound 10 has been the subject of scientific research due to its potential applications in the field of medicine. One area of research has focused on the use of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 as a potential treatment for cancer. Studies have shown that 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
|---|---|
分子式 |
C29H36N4O |
分子量 |
456.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C29H36N4O/c1-18(2)19-10-12-21(13-11-19)31-26-24(32-27-30-14-9-15-33(26)27)20-16-22(28(3,4)5)25(34)23(17-20)29(6,7)8/h9-18,31,34H,1-8H3 |
InChIキー |
YUROXFNWLLIKNG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B227112.png)

![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)


![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)